molecular formula C16H26N4O4S B13445006 2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone

2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone

Cat. No.: B13445006
M. Wt: 370.5 g/mol
InChI Key: BWFUCCVTQQXJDE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing small molecule characterized by a piperidine core sulfonylated at the 1-position by a 3,5-dimethylisoxazole moiety. The 4-position of the piperidine is further linked to a piperazine-substituted ethanone group. Its molecular formula is C₁₇H₂₅N₅O₄S, with a molecular weight of 395.47 g/mol (estimated from structural analogs in ).

Properties

Molecular Formula

C16H26N4O4S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-1-piperazin-1-ylethanone

InChI

InChI=1S/C16H26N4O4S/c1-12-16(13(2)24-18-12)25(22,23)20-7-3-14(4-8-20)11-15(21)19-9-5-17-6-10-19/h14,17H,3-11H2,1-2H3

InChI Key

BWFUCCVTQQXJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CC(=O)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of sulfonylated piperidine/piperazine derivatives. Below is a detailed comparison with structurally similar compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Melting Point (°C)
2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone (Target) C₁₇H₂₅N₅O₄S 395.47* 3,5-Dimethylisoxazole sulfonyl, piperazine-ethanone Not reported Not reported
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (STK936437) C₁₈H₂₁FN₄O₂ 317.36 4-Fluorophenyl-piperazine, ethanone Not reported Dry powder
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone C₁₈H₂₃N₃O₅S 393.46 4-Methoxyphenyl sulfonyl, ethanone Not reported Not reported
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-sulfamoylbenzenesulfonamide (6d) C₂₆H₂₉N₅O₅S₂ 555.67 Benzhydryl-piperazine, dual sulfonamide 72% 198–200
2-(((3,5-Dimethylisoxazol-4-yl)methyl)sulfonyl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone (13) C₂₀H₂₆N₄O₄S 418.51 3,5-Dimethylisoxazole methyl sulfonyl, o-tolyl-piperazine Not reported Not reported

Key Observations :

Substituent Diversity :

  • The target compound features a piperidine sulfonyl group, distinguishing it from analogs with piperazine sulfonyl (e.g., 6d) or aryl-piperazine (e.g., STK936437) moieties.
  • Compounds like 6d and 6i in incorporate bulky benzhydryl or bis(4-fluorophenyl) groups, which may enhance receptor binding but reduce solubility.

Synthetic Accessibility :

  • Analogs such as 6d–6l () were synthesized with yields ranging from 55% to 85% , suggesting feasible routes for the target compound.
  • The use of CH₂Cl₂ as a solvent in the oxidation of thioether precursors (e.g., compound 13 in ) highlights a common synthetic strategy for sulfonyl derivatives.

Physicochemical Properties :

  • The 4-methoxyphenyl sulfonyl analog () has a higher molecular weight (393.46 g/mol ) than the fluorophenyl derivative (317.36 g/mol ), indicating substituent-driven variability in lipophilicity.
  • Melting points for benzhydryl-substituted compounds (e.g., 6d : 198–200°C) suggest higher crystallinity compared to smaller analogs.

Biological Activity

The compound 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N4O6S2C_{18}H_{23}N_{4}O_{6}S_{2}, with a molecular weight of approximately 474.52 g/mol. The compound features a piperidine ring substituted with a sulfonyl group derived from 3,5-dimethyl-1,2-oxazole and a piperazine moiety.

Anticancer Properties

Recent studies have investigated the anticancer potential of similar compounds featuring oxazole and piperidine structures. For instance, derivatives with similar frameworks have shown promising cytotoxic effects against various cancer cell lines. A notable finding was that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating enhanced potency against glioma cells .

CompoundIC50 (µM)Cell LineMechanism of Action
5f5.13C6 (glioma)Induces apoptosis
5-FU8.34C6 (glioma)Standard chemotherapy

Enzyme Inhibition

The compound's structural motifs suggest potential activity as enzyme inhibitors. Similar compounds have been evaluated for their ability to inhibit α-glucosidase, which is crucial in glucose metabolism. In vitro studies indicated that derivatives with piperidine and oxazole groups could effectively reduce enzyme activity .

Neuropharmacological Effects

Given the presence of piperidine and piperazine rings, this compound may also exhibit neuropharmacological effects. Compounds in this class have been studied for their interaction with neurotransmitter systems, particularly as potential anxiolytics or antidepressants. Research indicates that modifications in these structures can lead to significant changes in receptor binding affinity .

Case Studies

  • Cytotoxicity in Cancer Models : A study highlighted the efficacy of a related compound in inducing cell cycle arrest in glioma cells through apoptosis mechanisms. Flow cytometry analyses confirmed the selective cytotoxicity towards cancer cells while sparing healthy cell lines .
  • Enzyme Inhibition Studies : Another study reported on the synthesis of piperidine derivatives that demonstrated significant inhibition of α-glucosidase activity in vitro, suggesting potential applications in diabetes management .

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